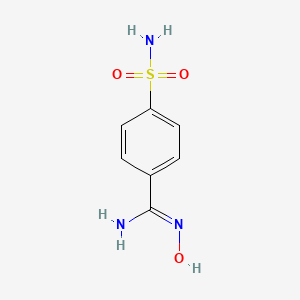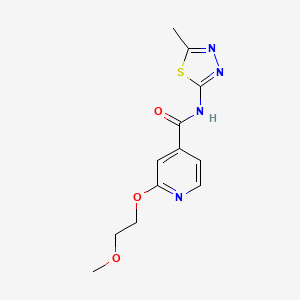![molecular formula C22H15Cl2N3S2 B3009971 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide CAS No. 860609-58-1](/img/structure/B3009971.png)
4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide" is a complex molecule that likely contains multiple functional groups, including chlorophenyl, sulfanyl, pyridinyl, and pyrimidinyl moieties. These groups suggest that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related sulfur-containing pyrimidine derivatives has been reported in several studies. For instance, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was achieved by reacting compounds with various bromides to yield a series of pyrimidin-4(3H)-ones with different substituents . Another study reported the synthesis of a dihydropyrimidinone derivative under microwave irradiation, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a dihydropyrimidinone derivative was characterized by X-ray single-crystal diffraction . Similarly, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy was carried out on a related pyrimidine derivative, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory .
Chemical Reactions Analysis
The reactivity of sulfur-containing pyrimidine compounds can be quite diverse. One study described the oxidation of a methylsulfanyl pyridine derivative, which led to the formation of sulfinyl and sulfonyl derivatives . Another study reported a domino reaction involving a pyrimidinyl-pyrazole derivative with heterocyclic CH acids, leading to the formation of substituted pyrazoles and aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing pyrimidine compounds have been explored in several studies. For instance, the optical properties of polyimides containing pyridine and sulfur units were investigated, revealing high refractive indices and low birefringence . The thermal, mechanical, and solubility properties of these materials were also studied. Additionally, the nonlinear optical behavior of a pyrimidine derivative was theoretically predicted .
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Oxidation of sulfur-containing compounds similar to 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide has been studied, leading to the creation of structurally complex compounds. The structures of these compounds were analyzed using techniques like 1H NMR spectroscopy and X-ray structural analysis (Krasnova et al., 2013).
Antimicrobial and Antitubercular Activities :
- Certain pyridine derivatives, closely related to the chemical , have shown potent antimicrobial and antitubercular activities. For instance, a compound inhibited Mycobacterium tuberculosis and was more potent than some existing antitubercular drugs (Manikannan et al., 2010).
Cytotoxicity and Anticancer Potential :
- Studies on 4-thiopyrimidine derivatives, which share structural similarities with the compound , have revealed insights into their cytotoxicity against various cancer cell lines. These studies help understand the potential of such compounds in cancer therapy (Stolarczyk et al., 2018).
Material Science Applications :
- Research on sulfur-containing aromatic compounds has led to the development of materials with unique properties like high refractive indices and small birefringences, useful in various industrial applications (Tapaswi et al., 2015).
Molecular and Crystal Structure Studies :
- Extensive research has been conducted on the molecular and crystal structures of compounds similar to 4-Chlorophenyl sulfide, enhancing the understanding of their chemical properties and potential applications (Kubicki et al., 2000).
Theoretical and Computational Studies :
- Theoretical studies using methods like density functional theory have been conducted to understand the geometry and vibrational aspects of similar compounds, which are crucial for predicting their behavior in various reactions (Song et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3S2/c23-16-3-7-19(8-4-16)28-14-18-12-21(29-20-9-5-17(24)6-10-20)27-22(26-18)15-2-1-11-25-13-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVHXWVSGLOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)
![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)
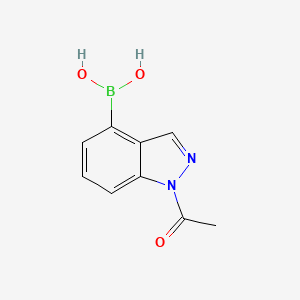
![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)


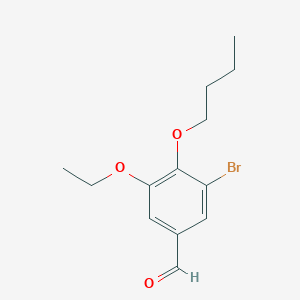
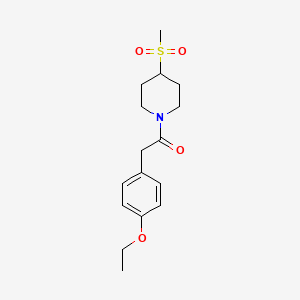
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
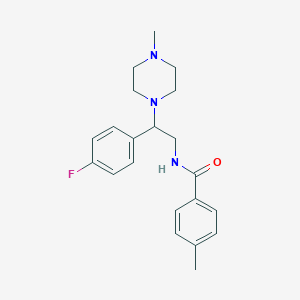
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)
